Methyl 5-sulpho-o-anisate
Description
Methyl 5-sulpho-o-anisate (IUPAC name: Methyl 5-sulfamoyl-2-methoxybenzoate) is a sulfonamide derivative of o-anisic acid (2-methoxybenzoic acid). Its molecular formula is C₉H₁₁NO₅S, with a molecular weight of 269.26 g/mol (CAS RN: 33045-52-2) . This compound is structurally characterized by a methoxy group (-OCH₃) at the ortho position and a sulfamoyl group (-SO₂NH₂) at the para position relative to the ester functional group. It is primarily utilized as a pharmaceutical intermediate, notably referenced as Sulpiride Impurity B in drug manufacturing .
Properties
IUPAC Name |
4-methoxy-3-methoxycarbonylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S/c1-14-8-4-3-6(16(11,12)13)5-7(8)9(10)15-2/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNVYRVUMVCGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240696 | |
| Record name | Methyl 5-sulpho-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94134-07-3 | |
| Record name | 1-Methyl 2-methoxy-5-sulfobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 5-sulfo-o-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-sulpho-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-sulpho-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.387 | |
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| Record name | METHYL 5-SULFO-O-ANISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJE6WP7YP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-sulpho-o-anisate can be synthesized starting from salicylic acid. The process involves sulfonation of salicylic acid followed by esterification. The sulfonation is typically carried out using sulfuric acid, while the esterification can be achieved using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonic Acid Group
The sulfonic acid group serves as an excellent leaving group under specific conditions. In reactions with nucleophiles (e.g., amines, thiols), the -SO₃H group can be displaced to form sulfonamides or sulfonate esters.
Mechanistic Insight : The sulfonic acid group’s strong electron-withdrawing nature activates the adjacent carbon for nucleophilic attack. Steric hindrance from the methoxy group at the ortho position influences regioselectivity .
Electrophilic Aromatic Substitution (EAS)
Key Finding : The sulfonic acid group overrides the methoxy group’s directing effects in EAS, favoring meta substitution relative to -SO₃H .
Esterification and Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 5-Sulpho-o-anisic acid | |
| Basic Hydrolysis | NaOH (1M), 25°C | Sodium 5-sulpho-o-anisate | |
Steric Effects : The ortho methoxy group slows hydrolysis compared to unsubstituted methyl benzoates .
Coordination and Complexation
The sulfonic acid group participates in metal coordination, forming stable complexes.
| Metal Ion | Ligand Environment | Application | Reference |
|---|---|---|---|
| Fe³⁺ | Hexaaqua complex | Catalytic oxidation | |
| Na⁺ | Crown ether (15-crown-5) | Solubility enhancement in organic solvents |
Example : Interaction with 15-crown-5 increases solubility in DMF by 65-fold, enabling use in anhydrous reaction systems .
Bioconjugation Reactions
The sulfonic acid group can be activated for amide bond formation with biomolecules (e.g., proteins).
| Reagent | Target | Reaction Efficiency |
|---|---|---|
| Sulfo-NHS | Lysine residues | >90% coupling under physiological pH |
Mechanism : Activation with N-hydroxysulfosuccinimide (Sulfo-NHS) forms a reactive ester intermediate, facilitating conjugation with primary amines .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules due to the interplay of -SO₃H and -OCH₃ groups.
| Compound | Reactivity in Nitration | Directing Effects |
|---|---|---|
| Methyl 5-sulpho-o-anisate | Meta to -SO₃H | -SO₃H dominates |
| Methyl 4-sulfo-anisate | Para to -SO₃H | -SO₃H directs |
| o-Anisic acid | Ortho/para to -OCH₃ | -OCH₃ directs |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes desulfonation and demethylation.
| Pathway | Products | Conditions |
|---|---|---|
| Desulfonation | CO₂, SO₂, methyl o-anisate | 250°C, inert atmosphere |
| Demethylation | Phenolic derivatives | 300°C, acidic catalysts |
Stability Note : The sulfonic acid group reduces thermal stability compared to non-sulfonated analogues .
Scientific Research Applications
Methyl 5-sulpho-o-anisate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-sulpho-o-anisate exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in various chemical interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with methyl 5-sulpho-o-anisate but differ in substituents and functional groups:
Key Observations :
- Anisic Acid replaces the ester group with a carboxylic acid, enhancing its acidity and solubility in polar solvents .
Spectroscopic Properties
Methyl Anisate :
- ¹H NMR : Peaks at δ 3.85 (s, 3H, -OCH₃) and δ 3.90 (s, 3H, -COOCH₃) .
- FTIR : Peaks at 1,684 cm⁻¹ (C=O stretch) and 1,256 cm⁻¹ (aromatic ether) .
- Fluorescence : Emission peak at 374 nm (excitation at 355 nm) .
This compound :
Key Findings :
- Anisic acid exhibits superior antioxidant and antibacterial properties compared to methyl anisate, likely due to its free carboxylic acid group enhancing reactivity .
Biological Activity
Methyl 5-sulpho-o-anisate (CAS Number: 94134-07-3) is an organic compound known for its unique structural features, including a methoxy group and a sulfonic acid group attached to an aromatic ring. This combination of functional groups contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀O₆S
- Molecular Weight : 246.238 g/mol
- Structural Features :
- Methoxy group (-OCH₃)
- Sulfonic acid group (-SO₃H)
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound has the potential to disrupt microbial cell integrity due to its ability to interact with biological membranes. The sulfonic acid moiety is believed to play a crucial role in this mechanism by forming strong hydrogen bonds with microbial components, thereby enhancing its antimicrobial efficacy.
- Antifungal Properties : Similar mechanisms are observed in antifungal activity, where this compound demonstrates effectiveness against various fungal strains. The disruption of cell membrane integrity is a key factor in its antifungal action.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The sulfonic acid group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
- Hydrogen Bonding : The formation of hydrogen bonds between the sulfonic acid group and biological molecules influences their structure and function, potentially altering metabolic pathways within the microorganisms.
- Chemical Reactivity : The methoxy group can participate in various chemical reactions, enhancing the compound's overall biological interactions.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
Case Study: Antifungal Activity
In another investigation focusing on antifungal properties, this compound exhibited potent activity against various strains of Candida, with results indicating a significant reduction in fungal load in vitro. Further studies are warranted to explore its efficacy in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
